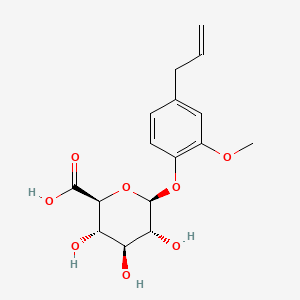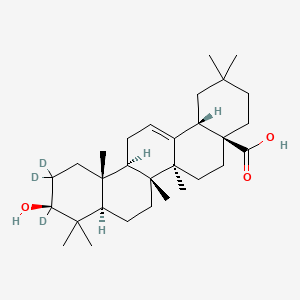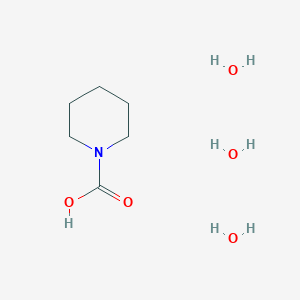
2,5-Diethynylterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethynylterephthalaldehyde is an organic compound with the molecular formula C₁₂H₆O₂ It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Bromination: Terephthalaldehyde is brominated to form 2,5-dibromoterephthalaldehyde.
Sonogashira Coupling: The dibrominated compound undergoes a Sonogashira coupling reaction with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diethynylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Oxidation: 2,5-Diethynylterephthalic acid.
Reduction: 2,5-Diethynylterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Diethynylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2,5-Diethynylterephthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and ethynyl groups. These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: The parent compound with hydrogen atoms instead of ethynyl groups.
2,5-Dibromoterephthalaldehyde: An intermediate in the synthesis of 2,5-Diethynylterephthalaldehyde.
2,5-Diethynylbenzaldehyde: A similar compound with ethynyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of both aldehyde and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C12H6O2 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,5-diethynylterephthalaldehyde |
InChI |
InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H |
InChI-Schlüssel |
ZISLHLJUYIWHEU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1C=O)C#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)



![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)




